molecular formula C12H17NO B12611110 [2-(Piperidin-3-yl)phenyl]methanol CAS No. 879545-49-0

[2-(Piperidin-3-yl)phenyl]methanol

Cat. No.: B12611110
CAS No.: 879545-49-0
M. Wt: 191.27 g/mol
InChI Key: WOYZOOQUMXHPKA-UHFFFAOYSA-N
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Description

[2-(Piperidin-3-yl)phenyl]methanol is an organic compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol moiety. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Piperidin-3-yl)phenyl]methanol typically involves the reaction of a piperidine derivative with a phenylmethanol derivative under specific conditions. One common method includes the reduction of a corresponding ketone or aldehyde precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic hydrogenation processes or multi-step synthesis routes that optimize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

[2-(Piperidin-3-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring .

Mechanism of Action

The mechanism of action of [2-(Piperidin-3-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with neurotransmitter receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, such as analgesic, anti-inflammatory, and neuroprotective actions .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Piperidin-2-yl)phenyl]methanol
  • [2-(Piperidin-4-yl)phenyl]methanol
  • [3-(Piperidin-2-yl)phenyl]methanol

Uniqueness

[2-(Piperidin-3-yl)phenyl]methanol is unique due to the specific position of the piperidine ring on the phenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs .

Properties

CAS No.

879545-49-0

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(2-piperidin-3-ylphenyl)methanol

InChI

InChI=1S/C12H17NO/c14-9-11-4-1-2-6-12(11)10-5-3-7-13-8-10/h1-2,4,6,10,13-14H,3,5,7-9H2

InChI Key

WOYZOOQUMXHPKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=CC=CC=C2CO

Origin of Product

United States

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